molecular formula C9H10FNO2 B13132909 Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

Cat. No.: B13132909
M. Wt: 183.18 g/mol
InChI Key: JMMKTQJIEJUDPW-QMMMGPOBSA-N
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Description

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-2-(3-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-amino-2-(3-methylphenyl)acetate
  • Methyl (S)-2-amino-2-(3-chlorophenyl)acetate
  • Methyl (S)-2-amino-2-(3-nitrophenyl)acetate

Uniqueness

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to differences in reactivity, binding affinity, and overall biological activity compared to its analogs with other substituents.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(3-fluorophenyl)acetate

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1

InChI Key

JMMKTQJIEJUDPW-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC(=CC=C1)F)N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

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